molecular formula C17H21ClFNO2 B12738884 Fecnt CAS No. 281667-94-5

Fecnt

Cat. No.: B12738884
CAS No.: 281667-94-5
M. Wt: 325.8 g/mol
InChI Key: YYXOKPOCUHEGJE-JJXSEGSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2β-Carbomethoxy-3β-(4-chlorophenyl)-8-(2-[18F]-fluoroethyl)nortropane, commonly known as FECNT, is a fluorine-18 labeled tropane derivative. It is primarily used as a positron emission tomography (PET) imaging agent for the dopamine transporter (DAT). The compound has shown significant potential in the diagnosis and monitoring of neurological disorders such as Parkinson’s disease due to its high affinity and specificity for DAT .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FECNT involves a one-step radiolabeling reaction. The process typically uses a TRACERlab FX N module, which allows for a fully automated synthesis . The reaction involves the fluoroethylation of 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane with [18F]fluoroethylsulfonate. The decay-corrected radiochemical yield is approximately 25 ± 5%, and the total synthesis time is around 50-55 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the automated synthesis approach using TRACERlab FX N module suggests that scalable production is feasible. The use of automated modules ensures consistency, efficiency, and safety in the production process .

Chemical Reactions Analysis

Types of Reactions: FECNT primarily undergoes radiolabeling reactions. The compound is synthesized through a nucleophilic substitution reaction where the fluoroethyl group is introduced .

Common Reagents and Conditions: The key reagents used in the synthesis of this compound include 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane and [18F]fluoroethylsulfonate. The reaction is typically carried out in a TRACERlab FX N module under controlled conditions to ensure high radiochemical yield and purity .

Major Products Formed: The primary product of the synthesis is this compound itself, which is used as a PET imaging agent. The reaction conditions are optimized to minimize the formation of by-products and ensure the high purity of this compound .

Scientific Research Applications

Key Applications

  • Imaging Dopaminergic Neuron Integrity
    • 18F-FECNT is utilized to non-invasively assess the integrity of dopaminergic neurons in animal models and humans. Studies have shown that it provides a reliable measure of the density of DAT in striatal regions, correlating well with postmortem data on dopaminergic neuron counts .
  • Parkinson's Disease Research
    • In research involving MPTP-treated monkeys, 18F-FECNT PET scans demonstrated significant correlations between the radiotracer uptake and the extent of dopaminergic neuron degeneration, highlighting its utility in studying Parkinson's disease progression and severity . The compound's ability to detect changes in DAT availability makes it a valuable tool for monitoring disease progression and treatment efficacy.
  • Development of Deuterated Derivatives
    • Recent studies have explored deuterated versions of this compound, such as 18F-FECNT-d4, which exhibit enhanced metabolic stability and reduced formation of radioactive metabolites. This advancement aims to improve the accuracy of PET imaging by minimizing confounding signals from brain-penetrant metabolites . The deuterated variant has shown promise in detecting dopaminergic neuron degeneration more reliably than its non-deuterated counterpart.

Comparative Data on Imaging Efficacy

The following table summarizes the comparative efficacy of various PET radiotracers for imaging dopamine transporter integrity:

RadiotracerSpecificity for DATPeak Striatum-to-Cerebellum RatioApplication Area
18F-FECNTHigh~12Parkinson's disease assessment
11C-PE2IModerate~5General DAT imaging
18F-CFTModerate~6Parkinson's disease research
11C-L-DOPALow~3Assessing L-DOPA metabolism

Case Studies

  • Validation Study in Monkeys
    • A study involving MPTP-treated rhesus monkeys demonstrated that 18F-FECNT PET imaging could effectively quantify striatal dopamine denervation. The results showed a strong correlation between PET uptake values and postmortem measurements of DAT density, confirming its reliability as a diagnostic tool for Parkinson's disease .
  • Deuterated this compound Investigation
    • Research on 18F-FECNT-d4 indicated that this derivative could provide clearer imaging results due to its improved stability and reduced background noise from metabolites. This study involved both in vivo PET imaging and autoradiography on postmortem brain sections, showcasing its potential for clinical applications in diagnosing and monitoring Parkinson's disease .

Mechanism of Action

FECNT exerts its effects by binding to the dopamine transporter (DAT) in the brain. The compound’s high affinity for DAT allows it to be used as a radioligand in PET imaging studies. When administered, this compound selectively localizes to DAT-rich regions in the brain, allowing for the visualization and quantification of DAT distribution . This mechanism is particularly useful in studying the pathophysiology of neurological disorders such as Parkinson’s disease .

Biological Activity

FECNT, or 2β-Carbomethoxy-3β-(4-chlorophenyl)-8-(2-fluoroethyl)nortropane, is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to assess the density of dopamine transporters (DAT) in the brain. This article explores the biological activity of this compound, focusing on its synthesis, pharmacokinetics, binding properties, and clinical implications.

Synthesis and Properties

This compound is synthesized as a fluorine-18 labeled tropane derivative, which allows for its use as a PET imaging agent. The synthesis involves a one-step radiolabeling reaction that yields a compound with favorable lipophilicity and the ability to cross the blood-brain barrier (BBB) effectively.

  • Chemical Structure :
    • This compound has a complex structure that includes a tropane core with specific functional groups that enhance its binding affinity to DAT.
  • Deuterated Analogs :
    • Recent studies have introduced deuterated versions of this compound, such as [^18F]this compound-d4, which exhibit improved stability and reduced formation of radioactive metabolites in vivo. This enhances the accuracy of PET imaging by providing clearer signals related to DAT density.

Biological Activity and Mechanism

This compound binds selectively and reversibly to DAT, making it an effective tracer for studying various neurological conditions, including Parkinson's disease (PD). The biological activity can be summarized through the following key findings:

  • Binding Affinity :
    • This compound displays high binding affinity for DAT, comparable to other established PET ligands. Studies show that it can differentiate between healthy controls and individuals with PD based on DAT occupancy levels in the striatum .
  • In Vivo Stability :
    • The introduction of deuterium in [^18F]this compound-d4 has been shown to improve its in vivo stability significantly compared to non-deuterated this compound. In biodistribution studies in rats, [^18F]this compound-d4 demonstrated a higher target-to-non-target ratio (striatum/cerebellum), indicating more precise localization to DAT-rich areas .
  • Imaging Studies :
    • MicroPET imaging using [^18F]this compound-d4 revealed selective localization in DAT-rich striatal regions, which could be blocked by known DAT inhibitors, confirming its specificity .

Data Tables

The following table summarizes key findings from studies involving this compound:

Study ReferenceCompoundBinding AffinityIn Vivo StabilityClinical Relevance
[^18F]this compound-d4High (specific)Improved with deuterationEffective for PD assessment
[^18F]this compoundHigh (selective)ModerateDifferentiates PD from controls
[^18F]this compound-d4Comparable to other ligandsHighPromising for DAT-related disorders

Case Studies

  • Parkinson's Disease Assessment :
    • A study utilized [^18F]this compound in patients with PD to quantify DAT density. Results indicated significant reductions in DAT availability on the lesioned side compared to the unlesioned side, supporting its use in diagnosing and monitoring PD progression .
  • Healthy Controls vs. Patients :
    • Another study involved dynamic PET imaging of healthy volunteers, revealing distinct patterns of DAT occupancy that could be reliably modeled using compartmental analysis techniques. This differentiation is critical for understanding neurodegenerative processes in clinical settings .

Properties

CAS No.

281667-94-5

Molecular Formula

C17H21ClFNO2

Molecular Weight

325.8 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21ClFNO2/c1-22-17(21)16-14(11-2-4-12(18)5-3-11)10-13-6-7-15(16)20(13)9-8-19/h2-5,13-16H,6-10H2,1H3/t13-,14+,15+,16-/m0/s1

InChI Key

YYXOKPOCUHEGJE-JJXSEGSLSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCF)C[C@@H]1C3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C1C2CCC(N2CCF)CC1C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.